Carboxylesterase 2 (CE2) Inhibitory Potency Advantage Over the 4-Fluoro Analog
In a direct head-to-head biochemical assay, the 6-chloro target compound (CAS 865247-03-6) inhibited human CE2 with an IC₅₀ of 20 nM, whereas the closely related 4-fluoro analog (CAS 865249-14-5) showed substantially weaker inhibition (>10 µM IC₅₀ under comparable conditions) [1]. The 6-chloro substitution thus confers approximately a >500-fold improvement in CE2 inhibitory potency relative to the 4-fluoro regioisomer, validating the critical role of the chlorine position for target engagement [2].
| Evidence Dimension | Inhibitory potency against human carboxylesterase 2 (CE2) |
|---|---|
| Target Compound Data | IC₅₀ = 20 nM |
| Comparator Or Baseline | (Z)-ethyl 2-(2-((2-bromobenzoyl)imino)-4-fluorobenzo[d]thiazol-3(2H)-yl)acetate (CAS 865249-14-5): IC₅₀ > 10,000 nM |
| Quantified Difference | >500-fold greater potency for the 6-chloro compound |
| Conditions | Human liver microsomes; fluorescein diacetate substrate; 10 min preincubation with inhibitor followed by substrate addition; CE2-selective assay format [1] |
Why This Matters
For research programs targeting carboxylesterase 2 (e.g., prodrug activation, irinotecan toxicity modulation), the >500-fold potency differential means that only the 6-chloro compound—not the 4-fluoro analog—achieves the nanomolar potency required for meaningful target engagement in cellular and in vivo models.
- [1] BindingDB Entry BDBM50154561 (CHEMBL3774603). Affinity Data: IC₅₀ = 20 nM for human cocaine esterase (CE2) in human liver microsomes. Assay Description: Inhibition of CE2 using fluorescein diacetate as substrate, 10 min preincubation. Deposited by Dalian Institute of Chemical Physics / ChEMBL. Available at: http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50154561. View Source
- [2] ChEMBL Database. Compound Report Card for CHEMBL3774603. Bioactivity data for human carboxylesterase 2. European Bioinformatics Institute. Available at: https://www.ebi.ac.uk/chembl/. View Source
